Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate
Description
Rac-tert-butyl(1r,3r)-3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate is a chiral cyclobutane derivative featuring a 3,5-difluorophenyl substituent, a tertiary-butyl ester group, and an amino functional group. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules. The compound’s CAS number is EN300-43395198, as listed in Enamine Ltd’s 2023 catalogue .
Properties
Molecular Formula |
C15H19F2NO2 |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C15H19F2NO2/c1-14(2,3)20-13(19)15(7-12(18)8-15)9-4-10(16)6-11(17)5-9/h4-6,12H,7-8,18H2,1-3H3 |
InChI Key |
MNVDHLMRNGQQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)N)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules, focusing on core rings, substituents, and applications.
Key Differences and Implications
Core Structure :
- The cyclobutane core in the target compound provides moderate ring strain compared to the cyclopropane in the patented analogue . Cyclobutane’s larger ring size may enhance metabolic stability while retaining conformational rigidity .
- The patented compound’s triazolopyrimidine-cyclopentane hybrid structure enables kinase inhibition, whereas the simpler cyclobutane scaffold is tailored for intermediate synthesis .
Fluorine Substitution: The 3,5-difluorophenyl group in the target compound offers symmetrical para-fluoro positioning, which may optimize π-π stacking interactions in receptor binding.
Functional Groups :
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